5-(3-methyl-1,2,4-oxadiazol-5-yl)-N-(2-methylphenyl)pyrimidin-4-amine 5-(3-methyl-1,2,4-oxadiazol-5-yl)-N-(2-methylphenyl)pyrimidin-4-amine
Brand Name: Vulcanchem
CAS No.: 2034509-94-7
VCID: VC4333202
InChI: InChI=1S/C14H13N5O/c1-9-5-3-4-6-12(9)18-13-11(7-15-8-16-13)14-17-10(2)19-20-14/h3-8H,1-2H3,(H,15,16,18)
SMILES: CC1=CC=CC=C1NC2=NC=NC=C2C3=NC(=NO3)C
Molecular Formula: C14H13N5O
Molecular Weight: 267.292

5-(3-methyl-1,2,4-oxadiazol-5-yl)-N-(2-methylphenyl)pyrimidin-4-amine

CAS No.: 2034509-94-7

Cat. No.: VC4333202

Molecular Formula: C14H13N5O

Molecular Weight: 267.292

* For research use only. Not for human or veterinary use.

5-(3-methyl-1,2,4-oxadiazol-5-yl)-N-(2-methylphenyl)pyrimidin-4-amine - 2034509-94-7

Specification

CAS No. 2034509-94-7
Molecular Formula C14H13N5O
Molecular Weight 267.292
IUPAC Name 5-(3-methyl-1,2,4-oxadiazol-5-yl)-N-(2-methylphenyl)pyrimidin-4-amine
Standard InChI InChI=1S/C14H13N5O/c1-9-5-3-4-6-12(9)18-13-11(7-15-8-16-13)14-17-10(2)19-20-14/h3-8H,1-2H3,(H,15,16,18)
Standard InChI Key CFALOUGFSYHTBZ-UHFFFAOYSA-N
SMILES CC1=CC=CC=C1NC2=NC=NC=C2C3=NC(=NO3)C

Introduction

The compound 5-(3-methyl-1,2,4-oxadiazol-5-yl)-N-(2-methylphenyl)pyrimidin-4-amine is a heterocyclic organic molecule incorporating pyrimidine and oxadiazole moieties. Such compounds are of significant interest in medicinal chemistry due to their potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This review provides a detailed analysis of its synthesis, structural properties, potential applications, and biological significance.

Synthesis Pathways

The synthesis of 5-(3-methyl-1,2,4-oxadiazol-5-yl)-N-(2-methylphenyl)pyrimidin-4-amine typically involves:

  • Formation of the Oxadiazole Ring:

    • Cyclization of hydrazides with carboxylic acids or their derivatives under acidic or dehydrating conditions.

    • Methylation at the 3-position using methyl iodide or dimethyl sulfate.

  • Pyrimidine Derivative Synthesis:

    • Condensation reactions involving amidines or guanidines with β-dicarbonyl compounds.

    • Functionalization with an arylamine group (e.g., 2-methylphenylamine).

  • Final Coupling Step:

    • Coupling of the oxadiazole derivative with a pyrimidine intermediate through nucleophilic substitution or amidation.

Analytical Characterization

The compound can be characterized using advanced spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR):

    • Proton (1^1H) and Carbon (13^13C) NMR confirm the chemical shifts corresponding to aromatic and methyl groups.

  • Infrared (IR) Spectroscopy:

    • Key peaks include C=N stretching (~1600 cm1^{-1}) and C-H stretching (~3000 cm1^{-1}).

  • Mass Spectrometry (MS):

    • Molecular ion peak confirms the molecular weight.

  • X-ray Crystallography (if available):

    • Provides detailed three-dimensional structural information.

Applications in Medicinal Chemistry

The dual presence of pyrimidine and oxadiazole scaffolds makes this compound a promising candidate for:

  • Drug Development:

    • Potential applications as kinase inhibitors or antimicrobial agents.

    • Optimization through structure–activity relationship (SAR) studies.

  • Molecular Docking Studies:

    • Computational simulations can predict binding affinity to biological targets.

  • Pharmacokinetics Optimization:

    • Lipinski's Rule of Five compliance suggests favorable drug-like properties.

Challenges and Future Directions

Despite its potential, challenges remain in the development of this compound:

  • Lack of extensive biological testing data for specific targets.

  • Limited information on toxicity and metabolic stability.

Future research should focus on:

  • High-throughput screening for biological activity.

  • Structural modifications to enhance potency and selectivity.

  • Detailed ADMET (absorption, distribution, metabolism, excretion, toxicity) profiling.

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